
Epimedin-C;Baohuoside-VI
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Epimedin-C; Baohuoside-VI is a natural product found in Epimedium pubescens, Epimedium sempervirens, and other organisms with data available.
Applications De Recherche Scientifique
Intestinal Absorption and Metabolism
- Epimedin-C and Baohuoside-VI in Yinyanghuo: Research has shown that the intestinal absorption of prenylated flavonoids from Yinyanghuo, a traditional Chinese herb, is significantly influenced by the enzyme lactase phlorizin hydrolase (LPH). Epimedin-C, along with other flavonoids, undergoes rapid hydrolysis in the duodenum and jejunum, leading to the formation of metabolites like baohuoside I (Chen et al., 2011).
- Comparison with Intestinal Flora Metabolism: A comparative study highlighted that the metabolism of prenylated flavonoids in Herba Epimedii by intestinal enzymes is quicker than by intestinal flora. The metabolic pathways were similar for both, but the rate of metabolism by enzymes like LPH was faster, underscoring its significant role in the metabolism of flavonoids like Epimedin-C and Baohuoside I (Zhou et al., 2013).
Pharmacokinetics and Quality Control
- Pharmacokinetic Characteristics: A study investigated the pharmacokinetics of flavonoids like Epimedin-C and Baohuoside I in a combination of Epimedium and Ligustri lucidi fructus. It suggested that such combinations could modify metabolic pathways and potentially reduce the concentration of flavonoids in vivo, which is relevant for understanding the synergistic and attenuating mechanisms in traditional Chinese medicine (Wang et al., 2022).
- Quality Control in Herba Epimedii: Flavonoids like Epimedin-C have been used as markers for quality control in species of Epimedium. Advanced chromatographic methods have enabled the simultaneous determination of these flavonoids, offering a reliable approach for assessing the quality of Epimedium-based products (Chen et al., 2007).
Therapeutic Applications
- Neuroprotective Effects: Flavonoids from Herba epimedii, including Epimedin-C, have demonstrated neuroprotective effects against toxicity in cell models. This suggests potential therapeutic applications in neurological disorders (Li et al., 2018).
- α-Glucosidase Inhibition: Research on Epimedium brevicornum has identified flavonoids like Baohuoside I as potent inhibitors of α-glucosidase, an enzyme relevant in diabetes management. This highlights the potential use of these compounds in treating type 2 diabetes (Phan et al., 2013).
Propriétés
IUPAC Name |
3-[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H50O19/c1-14(2)6-11-19-21(54-38-32(50)29(47)26(44)22(13-40)55-38)12-20(41)23-27(45)35(33(56-34(19)23)17-7-9-18(51-5)10-8-17)57-39-36(30(48)25(43)16(4)53-39)58-37-31(49)28(46)24(42)15(3)52-37/h6-10,12,15-16,22,24-26,28-32,36-44,46-50H,11,13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZLIYVOYYQJRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC=C(C=C6)OC)C)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H50O19 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
822.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






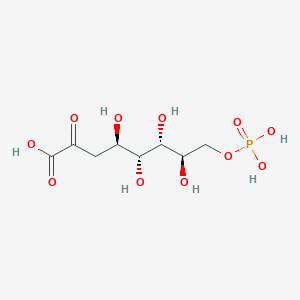
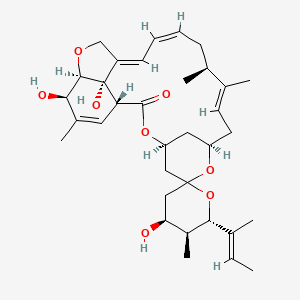
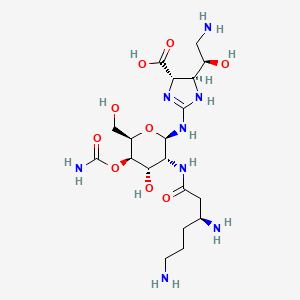
![(1S,2S,3S,4aR,4bR,7S,9aS,10S,10aR)-2,7-dihydroxy-1,3-dimethyl-8-methylene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid](/img/structure/B1252629.png)
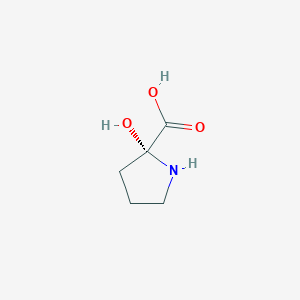

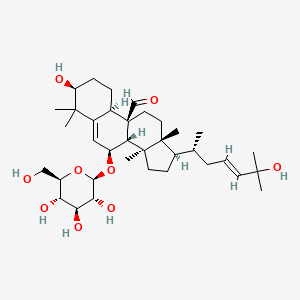
![N-[4-[3-(hydroxymethyl)-1-piperidinyl]but-2-ynyl]-N-methylacetamide](/img/structure/B1252636.png)
![2,5-Bis[hydroxy(4-methoxyphenyl)methyl]thiophene](/img/structure/B1252637.png)